molecular formula C10H11Cl2NO2 B13309712 Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate

Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate

Cat. No.: B13309712
M. Wt: 248.10 g/mol
InChI Key: GLERNDQQVPPSNJ-VIFPVBQESA-N
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Description

Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate is an organic compound with a complex structure that includes an amino group, a dichlorophenyl group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amino acid ester. The reaction is carried out under controlled conditions to ensure the correct stereochemistry of the product. Common reagents used in this synthesis include base catalysts and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate
  • Methyl (3S)-3-amino-3-(2,4-dichlorophenyl)propanoate
  • Methyl (3S)-3-amino-3-(3,4-dichlorophenyl)propanoate

Uniqueness

Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning can lead to different binding affinities and selectivities compared to similar compounds.

Properties

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate

InChI

InChI=1S/C10H11Cl2NO2/c1-15-10(14)5-9(13)6-2-7(11)4-8(12)3-6/h2-4,9H,5,13H2,1H3/t9-/m0/s1

InChI Key

GLERNDQQVPPSNJ-VIFPVBQESA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC(=CC(=C1)Cl)Cl)N

Canonical SMILES

COC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)N

Origin of Product

United States

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